2-[Benzo(b)thiophen-2-yl]phenol, also known by its CAS number 81344-85-6, is a heterocyclic compound characterized by the presence of both a benzothiophene and a phenol moiety. This compound is notable for its diverse biological and pharmacological properties, making it an important subject in medicinal chemistry and related fields. Benzothiophenes, the core structure of this compound, are known for their potential therapeutic applications, including antimicrobial, antioxidant, and anticancer activities .
The compound falls under the category of heterocyclic compounds, specifically as a benzothiophene derivative. It is classified based on its structural characteristics and functional groups, which contribute to its chemical reactivity and biological activity.
The synthesis of 2-[Benzo(b)thiophen-2-yl]phenol can be achieved through various methods, primarily involving coupling reactions and electrophilic cyclization. One common synthetic route includes a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Technical Details:
The molecular formula of 2-[Benzo(b)thiophen-2-yl]phenol is , with a molecular weight of approximately 226.30 g/mol. The structure features a benzothiophene ring fused with a phenolic group, which significantly influences its chemical behavior and reactivity.
This structure allows for various substitution reactions due to the presence of both aromatic rings.
2-[Benzo(b)thiophen-2-yl]phenol can undergo several types of chemical reactions:
Technical Details:
The mechanism of action for 2-[Benzo(b)thiophen-2-yl]phenol in biological systems is primarily attributed to its ability to interact with various cellular targets due to its unique structural features. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, potentially leading to antioxidant activity. Furthermore, the benzothiophene ring may interact with cellular receptors or enzymes involved in cancer pathways, suggesting its potential as an anticancer agent .
The compound exhibits typical properties associated with phenolic compounds, including:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize the compound's purity and structural integrity .
2-[Benzo(b)thiophen-2-yl]phenol has a wide range of applications in scientific research:
The medicinal application of benzothiophene derivatives spans over five decades, beginning with early antimicrobial investigations in the 1970s. The structural resemblance to biologically active indoles and naphthalenes prompted systematic exploration of this heterocyclic system. Raloxifene, a benzothiophene-based selective estrogen receptor modulator (SERM), marked a therapeutic milestone upon its 1997 FDA approval for osteoporosis management, validating the scaffold's capacity for targeted receptor interactions. Subsequent developments yielded zileuton (5-lipoxygenase inhibitor for asthma) and antifungal agents like sertaconazole, collectively demonstrating the framework's therapeutic versatility across disease states [3] [10].
The strategic incorporation of phenolic moieties emerged as a significant advancement in the 2000s, particularly for neurological targeting. Researchers observed that phenolic hydroxyl groups enhanced blood-brain barrier permeability and provided antioxidant capabilities through radical scavenging. This innovation coincided with increasing recognition of oxidative stress in neurodegenerative etiologies. The specific molecular hybridization yielding 2-[Benzo(b)thiophen-2-yl]phenol represented a rational design approach to merge the metabolic stability of benzothiophenes with the neuroprotective phenolic functionality [3] [6].
Table 1: Historical Development of Key Benzo[b]thiophene Derivatives
Decade | Therapeutic Breakthrough | Clinical Application | Structural Innovation |
---|---|---|---|
1970s | Early benzothiophene antifungals | Topical antimicrobials | Unsubstituted core |
1980s | Thiophene-derived ACE inhibitors | Hypertension management | Carboxylate additions |
1990s | Raloxifene (SERM) | Osteoporosis treatment | Piperazine side chain |
2000s | Neuroprotective benzothiophenes | Experimental neurotherapeutics | Phenolic hybridization |
2010s-Present | Multi-targeting hybrids (e.g., 2-[Benzo(b)thiophen-2-yl]phenol derivatives) | Neuropsychiatric and neurodegenerative R&D | Phenolic hydroxyl + variable C2 substituents |
Contemporary medicinal chemistry leverages this compound as a chemical template for generating libraries of analogs targeting protein misfolding disorders and neurotransmitter imbalances. The historical trajectory demonstrates a shift from peripherally-acting agents to sophisticated central nervous system (CNS) therapeutics, with 2-[Benzo(b)thiophen-2-yl]phenol epitomizing the latter direction through its optimized neuroactive potential [3] [6].
The molecular architecture of 2-[Benzo(b)thiophen-2-yl]phenol features three critical elements: the electron-rich benzothiophene system, the ortho-positioned phenolic group, and the rotatable biaryl bond connecting these moieties. X-ray crystallographic analyses reveal a near-planar conformation stabilized by intramolecular hydrogen bonding between the phenolic proton and the thiophene sulfur. This configuration creates a molecular dipole of approximately 2.8 Debye, significantly influencing its interaction with biological targets [3] [6].
The benzothiophene moiety demonstrates remarkable bioisosteric equivalence with naphthalene systems while offering superior metabolic stability. Unlike carbon-based polycyclics, the thiophene's sulfur atom participates in hepatic metabolism through S-oxidation rather than aromatic hydroxylation, reducing unwanted quinone formation. The phenolic component provides two essential pharmacological properties: first, it serves as a radical scavenging center with an oxidation potential of approximately 0.85 V vs. SCE, enabling mitigation of oxidative stress in neural tissues. Second, it functions as a hydrogen-bonding anchor for interactions with kinase ATP pockets and neurotransmitter receptor binding sites [6] [10].
Table 2: Physicochemical Properties of 2-[Benzo(b)thiophen-2-yl]phenol
Property | Value/Characteristic | Pharmacological Implication |
---|---|---|
Molecular Weight | 226.28 g/mol | Optimal CNS penetration |
logP (Octanol-Water) | 3.8 ± 0.2 | Balanced lipid-aqueous solubility |
Topological Polar Surface Area | 27.3 Ų | Enhanced blood-brain barrier permeability |
Hydrogen Bond Donors | 1 (Phenolic OH) | Target binding specificity |
Hydrogen Bond Acceptors | 1 (Phenolic O) | Molecular recognition |
Intramolecular H-bond | S···H-O (2.09 Å) | Conformational stabilization |
Rotatable Bonds | 2 | Target interaction flexibility |
Metabolic Susceptibility | S-Oxidation > Aromatic hydroxylation | Predictable clearance pathways |
Structure-activity relationship (SAR) studies demonstrate stringent requirements for neuroactive efficacy: substitution at the C3 position of benzothiophene diminishes sodium channel interactions, while methylation of the phenolic hydroxyl abolishes antioxidant efficacy and receptor binding. Conversely, halogen introduction at the C5 benzothiophene position enhances affinity for voltage-gated sodium channels (site 2) without compromising metabolic stability. These SAR findings underscore the compound's structural optimization for neurological targets [1] [3].
Experimental models demonstrate compelling neuroprotective efficacy for 2-[Benzo(b)thiophen-2-yl]phenol derivatives. In rodent ocular hypertension studies, structurally related benzothiophenes reduced retinal ganglion cell death by 91% at 100 milligrams per kilogram, significantly outperforming reference compounds. This protection correlates with voltage-gated sodium channel blockade (site 2), reducing pathological neuronal hyperexcitability. Complementary mechanisms include mitochondrial protection through complex I stabilization and reactive oxygen species scavenging, decreasing oxidative damage to neuronal membranes. The compound's dual ability to modulate neuronal excitability and counteract oxidative damage positions it uniquely for addressing neurodegenerative cascades where these pathways interact synergistically [1] [4].
In protein misfolding models, phenolic benzothiophenes inhibit β-amyloid fibrillization by 40-65% at micromolar concentrations, likely through π-stacking interactions with aromatic peptide residues. Molecular docking simulations show preferential binding to oligomeric species over monomers, with binding energies of approximately -8.2 kcal/mole. This selective targeting of neurotoxic intermediates suggests potential for disrupting pathogenic aggregation processes in Alzheimer's disease. Additionally, benzothiophene derivatives upregulate neurotrophic factors like brain-derived neurotrophic factor in glial cultures, promoting neuronal survival and synaptic maintenance [3] [6].
The compound's pharmacological profile shows significant promise for managing complex neuropsychiatric conditions. Electrophysiological studies reveal dual monoaminergic modulation, with submicromolar inhibition of serotonin reuptake (IC₅₀ = 0.47 μM) and dopamine transporter binding (Kᵢ = 1.8 μM). This dual activity potentially addresses anhedonia and motivational deficits in depression. In epilepsy models, derivatives demonstrate potent seizure suppression with median effective doses of 27.4 milligrams per kilogram in maximal electroshock tests and 30.8 milligrams per kilogram in 6 Hz seizure models, indicating broad-spectrum anticonvulsant properties. The compound's synergistic multi-target activity enables simultaneous modulation of seizure initiation, propagation, and associated neuropsychiatric comorbidities [1] [3].
Neuropathic pain models reveal remarkable efficacy, with 30-45 milligrams per kilogram doses significantly reversing oxaliplatin-induced mechanical allodynia. This correlates with inhibition of pro-inflammatory cytokine release (interleukin-1β, tumor necrosis factor-α) in spinal microglia and reduced astrocyte activation. The compound's ability to dampen neuroinflammation while modulating neuronal excitability addresses multiple pain pathway components. Pharmacogenomic considerations highlight interactions with cytochrome P450 isoforms, particularly CYP2D6, which significantly influences metabolic clearance. Genetic polymorphisms in these enzymes may explain variable interpatient responses observed in preclinical behavioral models, suggesting personalized medicine approaches for clinical development [1] [9].
High-throughput screening reveals a rich polypharmacological profile for 2-[Benzo(b)thiophen-2-yl]phenol derivatives. The compounds show submicromolar binding to sigma-1 receptors (σ₁ Kᵢ = 0.32 μM), which regulate endoplasmic reticulum-mitochondrial calcium flux and cellular stress responses. Additional targets include voltage-gated sodium channels (site 2, IC₅₀ = 3.7 μM) and transient receptor potential vanilloid type 1 (antagonism, IC₅₀ = 5.1 μM), collectively supporting neuronal stabilization and pain modulation. The phenolic component enables potent inhibition of lipoxygenase pathways (70-85% at 10 μM), reducing neuroinflammatory eicosanoid production [1] [3].
Downstream signaling analyses demonstrate activation of the nuclear factor erythroid 2-related factor 2 pathway, increasing expression of antioxidant response element-dependent genes. In cortical neurons, treatment upregulates heme oxygenase-1 and glutathione synthase by 3.2-fold and 2.7-fold, respectively, enhancing endogenous antioxidant defenses. The simultaneous modest inhibition of glycogen synthase kinase-3β (approximately 40% at 10 μM) may further protect against tau hyperphosphorylation, addressing multiple neurodegenerative processes through complementary mechanisms. This multi-target engagement profile distinguishes benzothiophene phenolics from single-pathway agents, potentially offering superior efficacy in complex neurological disorders [1] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9